4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole
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Overview
Description
4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole is an organic compound featuring a pyrazole core with nitro and trifluoromethyl substitutions. These structural elements impart unique chemical properties and potential for diverse applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole typically involves multi-step organic reactions starting from commercially available or easily synthesized pyrazole derivatives. Key steps may include:
Nitration: of the pyrazole ring to introduce the nitro group.
Alkylation: to add the trifluoromethylated pyrazole moiety.
Reactions often occur in polar aprotic solvents under controlled temperatures to ensure high yields.
Industrial Production Methods: While specific industrial methods are proprietary, typical large-scale production may involve:
Continuous flow synthesis to improve efficiency and scalability.
Utilization of robust catalysts to streamline multi-step processes.
Implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole is reactive under various conditions, enabling:
Oxidation: and reduction reactions.
Nucleophilic substitutions: , particularly at electrophilic sites.
Formation of azo compounds via coupling reactions.
Common Reagents and Conditions: Reagents like nitric acid for nitration, trifluoromethyl iodide for trifluoromethylation, and catalytic hydrogenation for reduction are frequently used. Conditions often involve inert atmospheres and controlled temperatures.
Major Products: Depending on the reaction, products can include reduced derivatives, substituted pyrazoles, and coupled azo compounds.
Scientific Research Applications
4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole finds applications in:
Chemistry: : As an intermediate for the synthesis of complex molecules.
Biology: : Studied for potential biochemical interactions and biological activities.
Medicine: : Investigated for pharmacological properties, including anti-inflammatory and antimicrobial effects.
Industry: : Utilized in the development of agrochemicals and specialty materials.
Mechanism of Action
This compound exerts its effects through:
Molecular Targets: : Interacts with specific enzymes or receptors, altering their activity.
Pathways: : Modulates biochemical pathways, influencing cellular responses.
Comparison with Similar Compounds
Compared to other nitro and trifluoromethyl-substituted pyrazoles, this compound:
Exhibits unique reactivity due to the combination of functional groups.
May offer superior biological activities or industrial applications.
Similar compounds include 4-Nitro-1-(2-(3-chloromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole and 4-Nitro-1-(2-(3-methyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole.
Hope this deep dive sparks some new ideas or questions for you!
Properties
IUPAC Name |
1-[2-(4-nitropyrazol-1-yl)ethyl]-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N5O2/c10-9(11,12)8-1-2-15(14-8)3-4-16-6-7(5-13-16)17(18)19/h1-2,5-6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHSBINPTBPZEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CCN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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